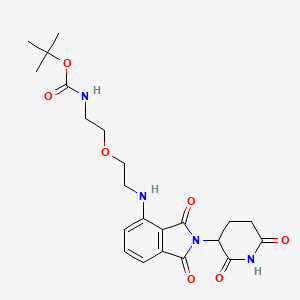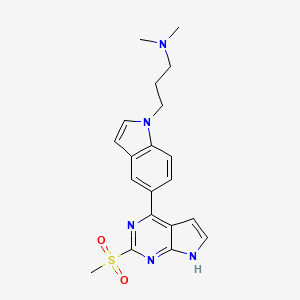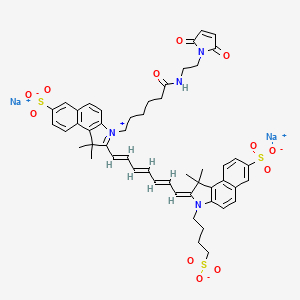
DiSulfo-ICG maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiSulfo-ICG maleimide is a fluorescent dye that combines the properties of indocyanine green and maleimide. This compound is known for its strong fluorescence and ability to bind specifically to certain biomolecules, making it highly valuable in various scientific research applications .
Preparation Methods
The synthesis of DiSulfo-ICG maleimide involves a multi-step process. Initially, indocyanine green is reacted with maleimide to form indocyanine green maleimide. This intermediate is then subjected to sulfonation to produce this compound . The reaction conditions typically require controlled temperature, pH, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
DiSulfo-ICG maleimide undergoes several types of chemical reactions:
Addition Reactions: The maleimide group can react with thiol groups in proteins, peptides, and other biomolecules, forming stable covalent bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The sulfonate groups can be involved in substitution reactions under specific conditions.
Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and reducing agents. The major products formed are typically conjugates of this compound with various biomolecules .
Scientific Research Applications
DiSulfo-ICG maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DiSulfo-ICG maleimide involves its ability to bind specifically to thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol group, forming a stable covalent bond. This binding allows the compound to be used as a fluorescent marker, enabling the visualization and tracking of biomolecules in various research applications .
Comparison with Similar Compounds
DiSulfo-ICG maleimide is unique due to its combination of indocyanine green and maleimide, which provides both strong fluorescence and specific binding capabilities. Similar compounds include:
Indocyanine green: A fluorescent dye used primarily in medical imaging.
Maleimide derivatives: Compounds that react with thiol groups but may lack the strong fluorescence of this compound.
This compound stands out due to its dual functionality, making it highly versatile for various research applications .
Properties
Molecular Formula |
C51H54N4Na2O12S3 |
|---|---|
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2 |
InChI Key |
SRNXJQQBLVKOAC-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


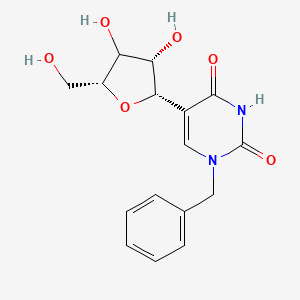
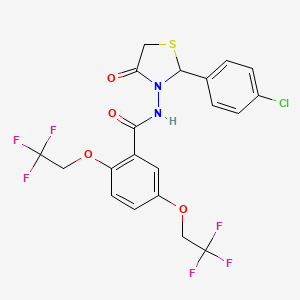

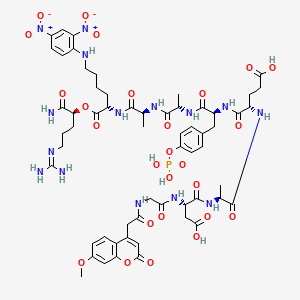
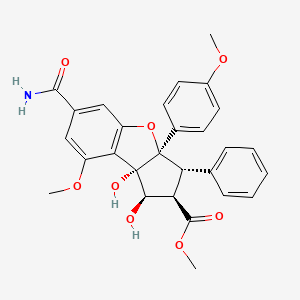
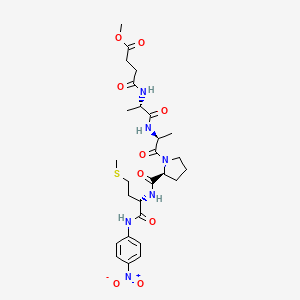

![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

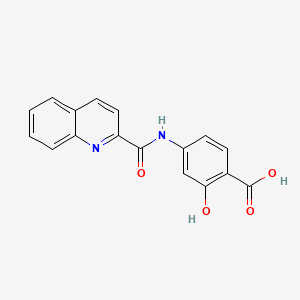
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
